molecular formula C25H23BF4PRh- B1627847 Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate CAS No. 305367-01-5

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Cat. No.: B1627847
CAS No.: 305367-01-5
M. Wt: 544.1 g/mol
InChI Key: HABOUGZKHMKREQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is a complex organometallic compound that features a rhodium center coordinated to bicyclo[2.2.1]hepta-2,5-diene (also known as norbornadiene), triphenylphosphane, and tetrafluoroborate. This compound is notable for its applications in catalysis, particularly in asymmetric and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate typically involves the reaction of rhodium complexes with norbornadiene and triphenylphosphane in the presence of a tetrafluoroborate salt. One common method includes the use of rhodium(I) chloride dimer as a starting material, which reacts with norbornadiene and triphenylphosphane under controlled conditions to form the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and stoichiometry to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is widely used in scientific research due to its catalytic properties. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is unique due to its specific ligand combination, which imparts distinct catalytic properties. The presence of triphenylphosphane enhances its stability and reactivity, making it particularly effective in asymmetric and cross-coupling reactions .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABOUGZKHMKREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BF4PRh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584380
Record name bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305367-01-5
Record name bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Reactant of Route 5
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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Reactant of Route 6
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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

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